molecular formula C12H18BrN B3225568 4-bromo-N-hexylaniline CAS No. 125017-21-2

4-bromo-N-hexylaniline

Cat. No.: B3225568
CAS No.: 125017-21-2
M. Wt: 256.18 g/mol
InChI Key: CJMPJDXEPCOGTA-UHFFFAOYSA-N
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Description

4-Bromo-N-hexylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the aniline nitrogen is substituted with a hexyl group and the benzene ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-hexylaniline typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to facilitate the reduction and alkylation steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-N-hexylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-hexylaniline in chemical reactions involves the activation of the aniline nitrogen and the bromine atom. The nitrogen can act as a nucleophile, while the bromine can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    4-Hexylaniline: Similar to 4-bromo-N-hexylaniline but lacks the bromine atom.

    4-Bromoaniline: Similar but lacks the hexyl group.

Uniqueness: this compound is unique due to the presence of both the hexyl group and the bromine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-bromo-N-hexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPJDXEPCOGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the general procedure, 1,4-dibromobenzene (236 mg, 1.0 mmol) was coupled with n-hexylamine (158 μL, 1.2 mmol) at 90° C. for 20 h. Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent afforded the desired product as a colorless oil (212 mg, 83% yield). Rf=0.6 (hexane/ethyl acetate=10:1).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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